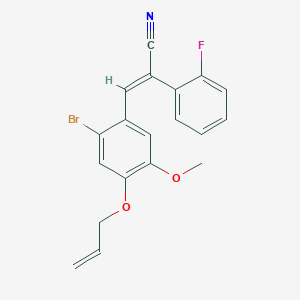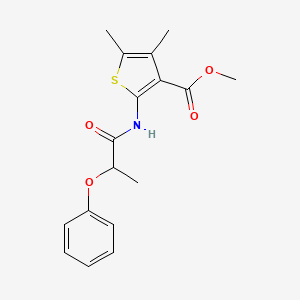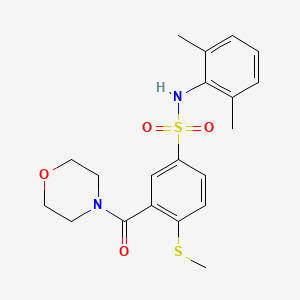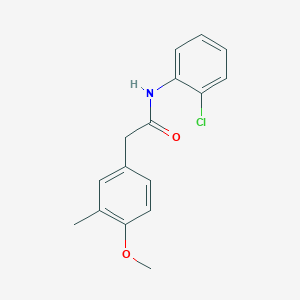
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile
Overview
Description
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes bromine, methoxy, prop-2-enoxy, fluorophenyl, and prop-2-enenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-methoxyphenol and 2-fluorobenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 2-bromo-5-methoxyphenol with prop-2-enyl bromide in the presence of a base like potassium carbonate to form 2-bromo-5-methoxy-4-prop-2-enoxyphenol.
Aldol Condensation: The intermediate is then subjected to aldol condensation with 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and potential as a tool for studying biological mechanisms.
Mechanism of Action
The mechanism of action of (E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-bromo-5-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile: Lacks the prop-2-enoxy group.
(E)-3-(2-bromo-4-prop-2-enoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile: Lacks the methoxy group.
Uniqueness
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile is unique due to the presence of both the methoxy and prop-2-enoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFNO2/c1-3-8-24-19-11-16(20)13(10-18(19)23-2)9-14(12-22)15-6-4-5-7-17(15)21/h3-7,9-11H,1,8H2,2H3/b14-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTKFONYHJOVPN-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=CC=C2F)Br)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=CC=C2F)Br)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4811332.png)


![2-[(2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE](/img/structure/B4811355.png)
![2-(butylthio)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4811362.png)
![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4811374.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4811388.png)
![N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4811395.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4811403.png)
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4811407.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4811425.png)
![1,3-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4811426.png)
![N-(3,4-dichlorophenyl)-2-[(4-methoxybenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4811435.png)
